2-Amino-3-(5-nitropyridin-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-nitropyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H9N3O4 It is known for its unique structure, which includes an amino group, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-nitropyridin-2-yl)propanoic acid typically involves the reaction of 5-nitropyridine-2-amine with a suitable propanoic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of the pyridine derivative and the carboxyl group of the propanoic acid . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-nitropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-3-(5-aminopyridin-2-yl)propanoic acid, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-Amino-3-(5-nitropyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-nitropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)propanoic acid
Uniqueness
2-Amino-3-(5-nitropyridin-2-yl)propanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-amino-3-(5-nitropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13) |
InChI Key |
PQXDFQLCEJBRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
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